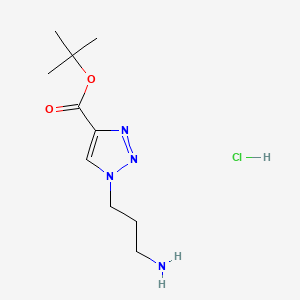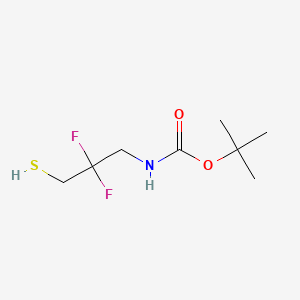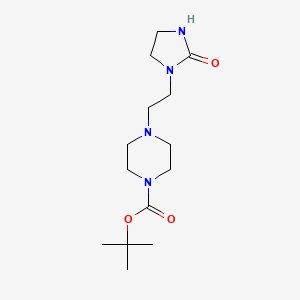
2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a cyclobutyl ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-3-methylcyclobutyl)ethan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the production process, making it more efficient and scalable .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom, which can form covalent bonds with biological molecules .
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo substitution reactions makes it a versatile candidate for drug design .
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromine atom can be displaced by nucleophiles, leading to the formation of stable adducts. This reactivity can be exploited in enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function .
Comparación Con Compuestos Similares
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
Comparison: Compared to its analogs, 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the cyclobutyl ring. This structural feature can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H10BrFO |
|---|---|
Peso molecular |
209.06 g/mol |
Nombre IUPAC |
2-bromo-1-(3-fluoro-3-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H10BrFO/c1-7(9)2-5(3-7)6(10)4-8/h5H,2-4H2,1H3 |
Clave InChI |
AMMTUVNVXQMXPO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)C(=O)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)



![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)



![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)

![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)

![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
